molecular formula C17H23NO2 B7592190 oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone

oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone

Cat. No. B7592190
M. Wt: 273.37 g/mol
InChI Key: RTXXOADJBLBKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone is a chemical compound that belongs to the class of benzazocines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual activity may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
Oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone has been shown to produce analgesia in animal models of pain. It has also been shown to reduce inflammation in animal models of inflammation. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of drug addiction and withdrawal symptoms. Another direction is to elucidate its mechanism of action, which may lead to the development of more selective and potent compounds. Additionally, research could focus on optimizing the synthesis method to improve yield and purity. Finally, studies could explore the potential for oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone to produce side effects or toxicity, which would be important for its potential clinical use.

Synthesis Methods

The synthesis of oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone involves the reaction of 1-benzyl-3,4,5,6-tetrahydro-2H-1-benzazocine with oxalyl chloride in the presence of triethylamine. This reaction leads to the formation of oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone as a white solid with a high yield.

Scientific Research Applications

Oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(15-9-12-20-13-10-15)18-11-5-1-2-6-14-7-3-4-8-16(14)18/h3-4,7-8,15H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXOADJBLBKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2N(CC1)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oxan-4-yl(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.